3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Scientific Research Applications
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design and have a significant role in the pharmaceutical industry. The compound can be used as a precursor for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals and also in alkaloids .
Pharmacological Applications
The pharmacological applications of piperidine derivatives are vast. They are involved in the discovery and biological evaluation of potential drugs. For instance, piperidine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .
Chemical Synthesis Methods
This compound can be utilized in intra- and intermolecular reactions leading to the formation of various piperidine derivatives. It can serve as a suitable substrate for hydrogenation, cyclization, cycloaddition, annulation, and amination reactions, which are fundamental in creating biologically active piperidines .
Mechanism of Action
Target of Action
The primary target of 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound interacts with Mycobacterium tuberculosis H37Ra, inhibiting its growth and proliferation
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis H37Ra, leading to its inhibition
Result of Action
The compound exhibits significant anti-tubercular activity against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . This indicates that the compound is effective in inhibiting the growth and proliferation of the bacterium at these concentrations .
properties
IUPAC Name |
3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-2-1-3-14(10-13)17(22)21-8-4-15(5-9-21)23-16-12-19-6-7-20-16/h1-3,6-7,10,12,15H,4-5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXLLBKBHOUYJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile |
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